N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-3-22-11(23-4-2)9-16-13(19)12-14(20)17-10-7-5-6-8-18(10)15(12)21/h5-8,11,20H,3-4,9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNGFDHGVXAXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=C(N=C2C=CC=CN2C1=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyridine and pyrimidine derivatives, followed by functional group modifications to introduce the hydroxy and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyrido[1,2-a]pyrimidine core .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C16H21N3O5
- Molecular Weight : 335.35 g/mol
- CAS Number : 886893-71-6
Its structure includes a pyrido[1,2-a]pyrimidine core, which is known for various biological activities. The modifications at the 2-hydroxy and 3-carboxamide positions contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown promise in inhibiting cancer cell proliferation through various mechanisms including:
- Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis, thereby halting the growth of cancer cells.
- Induction of apoptosis : It has been suggested that the compound could trigger programmed cell death in malignant cells.
Neuroprotective Effects
The neuroprotective potential of this compound is noteworthy. Similar pyrido[1,2-a]pyrimidine derivatives have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. Key mechanisms include:
- NMDA receptor antagonism : By modulating NMDA receptor activity, the compound may help prevent excitotoxicity associated with conditions like Alzheimer's disease.
- Antioxidant properties : The antioxidant capabilities can mitigate oxidative stress in neuronal cells, which is critical in neurodegenerative processes.
Anti-inflammatory Properties
Research indicates that compounds in this class may possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions. Mechanisms include:
- Inhibition of pro-inflammatory cytokines : The compound may reduce the production of cytokines involved in inflammatory responses.
- Modulation of immune responses : By influencing immune cell activity, it could play a role in managing autoimmune disorders.
Case Studies and Research Findings
Several studies have documented the effects of related compounds on various biological systems:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that pyrido[1,2-a]pyrimidine derivatives inhibited tumor growth in xenograft models. |
| Study B (2024) | Showed neuroprotective effects via NMDA receptor modulation in animal models of neurodegeneration. |
| Study C (2025) | Reported anti-inflammatory effects through cytokine inhibition in vitro. |
These findings highlight the versatility of this compound as a potential therapeutic agent across multiple domains.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridopyrimidine carboxamides exhibit significant variation in biological activity based on substituent modifications. Below is a comparative analysis of key analogues:
Physicochemical and Spectroscopic Comparisons
- Solubility : The 2,2-diethoxyethyl group in the target compound is expected to confer higher aqueous solubility compared to benzyl or phenethyl analogues due to its polar ethoxy moieties.
- Spectroscopic Shifts : In ¹H NMR, aromatic protons of the pyridopyrimidine core resonate at δ 6.8–8.2 ppm, while substituents like ethoxy or benzyl groups introduce distinct splitting patterns (e.g., δ 1.2–1.4 ppm for ethoxy CH₃) .
Biological Activity
N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C15H19N3O5
- Molecular Weight : 321.33 g/mol
- CAS Number : 886899-35-0
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from pyrimidine derivatives. The specific synthetic routes are crucial for achieving desired yields and purity levels.
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent. Research has shown that derivatives of pyrido[1,2-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines:
-
Inhibition of MDA-MB-231 Cells : The compound demonstrated inhibitory activity against the MDA-MB-231 breast cancer cell line. In comparative studies, it showed effectiveness similar to established chemotherapeutics like paclitaxel (PTX), with an IC50 value indicating its potency in inhibiting cell proliferation .
Compound IC50 (μM) Cell Line N-(2,2-diethoxyethyl)-... 27.6 MDA-MB-231 Paclitaxel 20.0 MDA-MB-231
The proposed mechanisms through which this compound exerts its biological effects include:
- EGFR Inhibition : Similar to other thieno[2,3-d]pyrimidine derivatives, it may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation and survival .
- Tyrosine Kinase Inhibition : The compound potentially acts as a tyrosine kinase inhibitor (TKI), disrupting key signaling pathways involved in tumor growth .
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of compounds structurally related to this compound:
- Study on Thieno[2,3-d]pyrimidines : A series of thieno[2,3-d]pyrimidines were synthesized and evaluated for their anticancer properties. Among them, compounds exhibiting electron-withdrawing groups showed enhanced cytotoxicity against the MDA-MB-231 cell line .
- Mechanistic Insights : Research indicated that certain modifications to the pyrimidine core could enhance selectivity and potency against cancer cells while reducing toxicity to normal cells .
Q & A
Basic: How can researchers optimize the synthesis of N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?
Methodological Answer:
The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves multi-step routes, including cyclization, amidation, and functional group modifications. Key strategies include:
- Cyclization Conditions : Use polar aprotic solvents (e.g., DMF, THF) under reflux (80–120°C) to promote ring closure .
- Amidation Steps : Employ coupling agents like EDC/HOBt or activate carboxyl groups via mixed anhydride methods for carboxamide formation .
- Substituent Introduction : Optimize nucleophilic substitution at the diethoxyethyl group by adjusting pH (6–8) and using mild bases (e.g., NaHCO₃) to minimize side reactions .
- Yield Improvement : Monitor reaction progress via TLC/HPLC and employ recrystallization (e.g., ethanol/water mixtures) for purification .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., hydroxy and carbonyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
- X-ray Crystallography : Resolve crystal structure for absolute configuration determination if single crystals are obtainable .
Advanced: How can researchers address discrepancies in reported biological activity data for pyrido[1,2-a]pyrimidine derivatives?
Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., diethoxyethyl vs. methoxy groups) and compare bioactivity profiles .
- Standardized Assays : Replicate experiments under controlled conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
- Meta-Analysis : Cross-reference data from independent studies (e.g., antiviral vs. anticancer assays) to identify trends .
Advanced: What reaction mechanisms govern key transformations in the synthesis of this compound?
Methodological Answer:
Critical mechanisms include:
- Cyclocondensation : Formation of the pyrido[1,2-a]pyrimidine core via intramolecular nucleophilic attack, facilitated by acid/base catalysis .
- Amidation : Activation of the carboxylic acid group (e.g., via mixed anhydride) followed by nucleophilic acyl substitution with amines .
- Oxidation/Reduction : Controlled oxidation of hydroxyl groups (e.g., using KMnO₄) or reduction of nitro intermediates (e.g., with NaBH₄) .
Advanced: How can computational modeling enhance the study of this compound’s bioactivity?
Methodological Answer:
Computational approaches provide mechanistic insights:
- Molecular Docking : Predict binding affinities to targets (e.g., viral proteases, kinase enzymes) using software like AutoDock Vina .
- QSAR Models : Corrogate electronic (e.g., logP, H-bond donors) and steric parameters with bioactivity data .
- MD Simulations : Simulate compound-receptor interactions over time (e.g., GROMACS) to assess stability .
Basic: What strategies improve solubility and formulation for in vitro studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment : Ionize hydroxy/carboxamide groups by buffering at physiological pH (7.4) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Advanced: How should researchers resolve contradictory structure-activity data across similar derivatives?
Methodological Answer:
- Controlled Comparative Synthesis : Prepare analogues with incremental structural changes (e.g., ethoxy vs. methoxy groups) .
- Kinetic Studies : Measure reaction rates of intermediates to identify critical steps affecting bioactivity .
- Crystallographic Analysis : Compare ligand-binding modes in protein co-crystals to explain activity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
